molecular formula C₁₅H₂₄Cl₂N₂ B560137 ORY-1001(trans) CAS No. 1431326-61-2

ORY-1001(trans)

Numéro de catalogue B560137
Numéro CAS: 1431326-61-2
Poids moléculaire: 303.27
Clé InChI: UCINOBZMLCREGM-RNNUGBGQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Chemical Reactions Analysis

ORY-1001(trans) has been shown to induce H3K4me2 accumulation on KDM1A target genes . This suggests that it interacts with these genes and modifies their methylation status, which is a key chemical reaction involved in its mechanism of action.

Applications De Recherche Scientifique

  • Treatment of Acute Leukemia : ORY-1001 is shown to be effective in the treatment of acute leukemia. It induces blast differentiation, reduces leukemic stem cell capacity in acute myeloid leukemia (AML), and exhibits synergy with standard-of-care drugs. It has shown promising results in extending survival in mouse models of T cell acute leukemia (Maes et al., 2018).

  • Clinical Trials for AML : ORY-1001 is being evaluated in clinical trials for patients with leukemia and solid tumors. It has shown potential in overcoming the differentiation block in AML, with promising in vitro and in vivo findings (Bose & Konopleva, 2018).

  • Pharmacokinetics and Pharmacodynamics in Leukemia : A phase I study assessed the safety, pharmacokinetics, and pharmacodynamics of ORY-1001 in patients with relapsed or refractory acute leukemia. The study provided important insights into the dosing, safety, and preliminary activity of ORY-1001 in this patient population (Somervaille et al., 2016).

  • Application in Lung Cancer : ORY-1001 has been found to suppress cell growth and induce apoptosis in lung cancer by regulating the Warburg effect and controlling Hexokinases 2 (HK2) expression. This highlights its potential beyond leukemia treatment (Lu et al., 2018).

  • Impact on Triple Negative Breast Cancer : ORY-1001 inhibits proliferation and promotes apoptosis in triple-negative breast cancer cells by inactivating the androgen receptor. This suggests its potential use in treating aggressive subtypes of breast cancer (Wang, Zhang, & Sun, 2021).

Orientations Futures

ORY-1001(trans) is currently being evaluated in clinical trials for patients with leukemia and solid tumors . The results of these trials will provide valuable insights into the safety, efficacy, and potential therapeutic applications of ORY-1001(trans). Furthermore, ORY-1001(trans) exhibits potent synergy with standard-of-care drugs and selective epigenetic inhibitors, which suggests potential for combination therapies .

Propriétés

IUPAC Name

4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2.2ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;;/h1-5,12-15,17H,6-10,16H2;2*1H/t12?,13?,14-,15+;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCINOBZMLCREGM-RNNUGBGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iadademstat dihydrochloride

CAS RN

1431303-72-8
Record name Iadademstat dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1431303728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IADADEMSTAT DIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G02YXY861Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
2
Citations
L Zhao, YT Duan, P Lu, ZJ Zhang… - Current Topics in …, 2018 - ingentaconnect.com
Epigenetics is defined as the stable and heritable alternations in gene expression without changing the DNA nucleotide sequence. The initiation and progression of cancer result from …
Number of citations: 43 www.ingentaconnect.com
I vitro Activity, I vivo Activity
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.